![molecular formula C10H14BrNO3S2 B2537315 5-bromo-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide CAS No. 1217013-00-7](/img/structure/B2537315.png)
5-bromo-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a bromine atom at the 5-position, a sulfonamide group at the 2-position, and a hydroxycyclopentylmethyl group attached to the nitrogen atom of the sulfonamide. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
作用机制
Target of action
Without specific information, it’s hard to identify the exact targets of this compound. Thiophene derivatives, a class of compounds to which this molecule belongs, have been shown to exhibit a variety of biological activities and could interact with multiple targets .
Mode of action
The mode of action would depend on the specific targets this compound interacts with. Generally, drugs exert their effects by binding to their target proteins and modulating their activity, which can lead to changes in the biochemical pathways within the cell .
Biochemical pathways
Thiophene derivatives have been found to be involved in a variety of biochemical pathways due to their diverse biological activities. They can act as inhibitors or activators of certain enzymes, modulate signal transduction pathways, or interfere with cell cycle processes .
Result of action
The molecular and cellular effects of this compound would depend on its mode of action and the biochemical pathways it affects. Thiophene derivatives have been associated with a range of effects, including anti-inflammatory, antimicrobial, and anticancer activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide can be achieved through a multi-step process. One common method involves the bromination of thiophene-2-sulfonamide, followed by the introduction of the hydroxycyclopentylmethyl group. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The hydroxycyclopentylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
5-bromo-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfenamide using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Jones reagent, PCC
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Palladium catalysts, boronic acids (for Suzuki-Miyaura coupling)
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of sulfinamide or sulfenamide derivatives
Substitution: Formation of various substituted thiophene derivatives
科学研究应用
5-bromo-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules through various coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other biologically active thiophene derivatives.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
相似化合物的比较
Similar Compounds
Thiophene-2-sulfonamide: Lacks the bromine and hydroxycyclopentylmethyl groups.
5-bromo-thiophene-2-sulfonamide: Lacks the hydroxycyclopentylmethyl group.
N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide: Lacks the bromine atom.
Uniqueness
5-bromo-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide is unique due to the combination of the bromine atom, sulfonamide group, and hydroxycyclopentylmethyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
属性
IUPAC Name |
5-bromo-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3S2/c11-8-3-4-9(16-8)17(14,15)12-7-10(13)5-1-2-6-10/h3-4,12-13H,1-2,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYBLPWPDOWKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=C(S2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2537233.png)
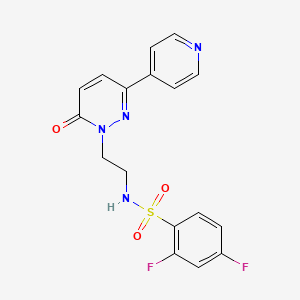
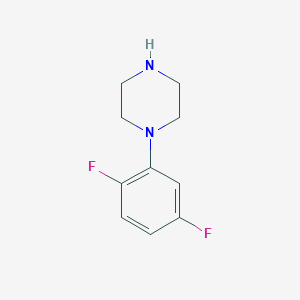
![2-{4,8,8-trimethyl-2-oxo-2H,6H,7H,8H-pyrano[3,2-g]chromen-3-yl}acetic acid](/img/structure/B2537236.png)
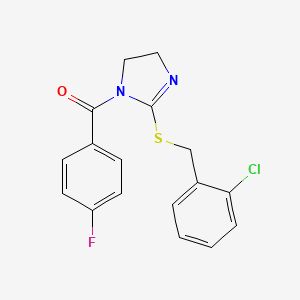
![6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B2537238.png)
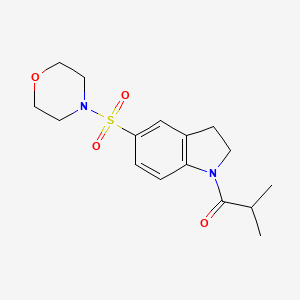

![6-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-ol](/img/structure/B2537244.png)
![4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2537246.png)
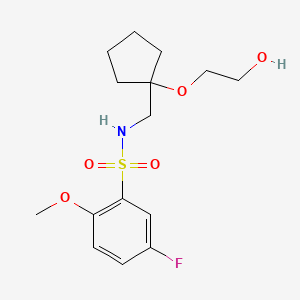
![N-(4-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2537252.png)
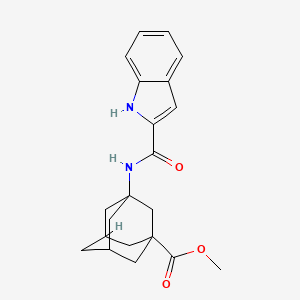
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2537254.png)
